2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID
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Overview
Description
2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID is a complex organic compound characterized by its unique structure, which includes a nitrobenzenesulfonyl group, a thiazole ring, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID typically involves multiple steps, starting with the preparation of the thiazole ring, followed by the introduction of the nitrobenzenesulfonyl group, and finally, the coupling with benzoic acid. The reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of automated reactors and continuous flow systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can lead to various sulfonamide or thiol derivatives.
Scientific Research Applications
2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrobenzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, thereby modulating their activity. The thiazole ring and benzoic acid moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-METHYLBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID
- 2-{[5-(4-CHLOROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID
Uniqueness
Compared to similar compounds, 2-{[5-(4-NITROBENZENESULFONYL)-1,3-THIAZOL-2-YL]CARBAMOYL}BENZOIC ACID is unique due to the presence of the nitro group, which imparts distinct electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding interactions, and overall biological activity.
Properties
IUPAC Name |
2-[[5-(4-nitrophenyl)sulfonyl-1,3-thiazol-2-yl]carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O7S2/c21-15(12-3-1-2-4-13(12)16(22)23)19-17-18-9-14(28-17)29(26,27)11-7-5-10(6-8-11)20(24)25/h1-9H,(H,22,23)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIJJXHQRIQVJBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=NC=C(S2)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O7S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60367489 |
Source
|
Record name | 2-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
433.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5788-78-3 |
Source
|
Record name | 2-{[5-(4-Nitrobenzene-1-sulfonyl)-1,3-thiazol-2-yl]carbamoyl}benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60367489 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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